2-{[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethan-1-amine hydrochloride
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Overview
Description
2-{[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethan-1-amine hydrochloride, also known as TTA-HCl, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
- Researchers have synthesized novel bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazines) as potential anti-breast cancer agents . These compounds exhibit dual inhibition of PARP-1 (an enzyme involved in DNA repair) and EGFR (epidermal growth factor receptor).
- The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole scaffold has been investigated as a therapeutic target for tuberculosis (TB) treatment . Shikimate dehydrogenase, an essential protein in chorismate biosynthesis, is a promising target.
Anti-Breast Cancer Agents
Anti-Tuberculosis Agents
Synthetic Routes
Mechanism of Action
Target of Action
The primary targets of 2-{[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethan-1-amine hydrochloride are PARP-1 and EGFR . PARP-1 (Poly ADP ribose polymerase 1) is a key protein involved in DNA repair pathways, while EGFR (Epidermal Growth Factor Receptor) plays a crucial role in cell growth and proliferation .
Mode of Action
This compound interacts with its targets, leading to the inhibition of both PARP-1 and EGFR . This dual inhibition disrupts the DNA repair pathways and cell growth mechanisms, thereby exerting its therapeutic effects .
Biochemical Pathways
The inhibition of PARP-1 and EGFR affects multiple biochemical pathways. The disruption of DNA repair pathways leads to an accumulation of DNA damage, which can result in cell death . On the other hand, the inhibition of EGFR disrupts cell growth and proliferation pathways, further contributing to the compound’s anti-cancer effects .
Result of Action
The compound exhibits potent cytotoxic activities against cancer cells . For instance, it has been shown to induce apoptosis in MDA-MB-231 cells by 38-fold compared to the control, arresting the cell cycle at the G2/M phase . Additionally, it upregulates P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while downregulating the Bcl2 level .
properties
IUPAC Name |
2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N5S.ClH/c6-2-1-4-9-10-3-7-8-5(10)11-4;/h3H,1-2,6H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQHTRBCAAVSLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C2N1N=C(S2)CCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethan-1-amine hydrochloride |
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